![molecular formula C13H14N2O4 B2652667 3-{[4-(2-hydroxyethoxy)phenyl]amino}-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 920874-84-6](/img/structure/B2652667.png)
3-{[4-(2-hydroxyethoxy)phenyl]amino}-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(2-hydroxyethoxy)phenyl]amino}-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C13H14N2O4 and its molecular weight is 262.265. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoluminescent Materials
A series of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units have been synthesized, demonstrating strong photoluminescence and good solubility, making them suitable for electronic applications. The photochemical stability of these materials is notably higher than that of corresponding saturated polymers, indicating their potential in developing advanced photoluminescent materials for use in electronics (Beyerlein & Tieke, 2000).
Glycolic Acid Oxidase Inhibitors
Research into 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives has shown potent inhibitory effects on glycolic acid oxidase (GAO), highlighting their therapeutic potential in conditions associated with abnormal glycolate metabolism. These compounds exhibit concentration-dependent inhibition, with specific structural features essential for their activity (Rooney et al., 1983).
Heterocyclization for Drug Development
Studies have explored the three-component spiro heterocyclization of pyrrolediones, leading to the formation of complex heterocyclic structures with potential pharmacological applications. This synthetic approach enables the creation of compounds that could be evaluated for their drug efficacy and safety in various medical contexts (Salnikova et al., 2019).
Acetylcholinesterase Inhibitors
Compounds derived from pyrrolo1,2-abenzoxazin-1,5-(3aH)-dione and related structures have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme target in Alzheimer's disease treatment. These findings underscore the potential of such derivatives in developing new treatments for neurodegenerative diseases (Correa-Basurto et al., 2006).
Organic Electronics
The electrochemical polymerization of DPP derivatives has been studied, revealing differences in optical and electronic properties based on substitution patterns. Such insights are valuable for designing materials with specific electronic characteristics, important for applications in organic electronics and solar cells (Zhang et al., 2009).
Anti-Cancer Therapeutics
Pyrrole derivatives have been synthesized as inhibitors of protein kinases, showing potential as anti-cancer therapeutics. The mechanisms of action include binding with EGFR and VEGFR, indicating their application in cancer treatment through inhibition of critical signaling pathways (Kuznietsova et al., 2019).
Mechanism of Action
Properties
IUPAC Name |
3-[4-(2-hydroxyethoxy)anilino]-1-methylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-15-12(17)8-11(13(15)18)14-9-2-4-10(5-3-9)19-7-6-16/h2-5,8,14,16H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDYCAUCLIAFDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C1=O)NC2=CC=C(C=C2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
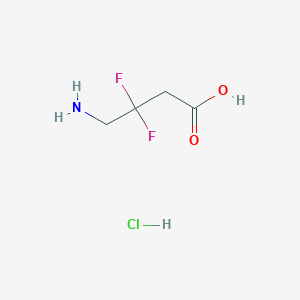
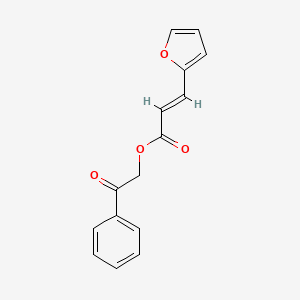
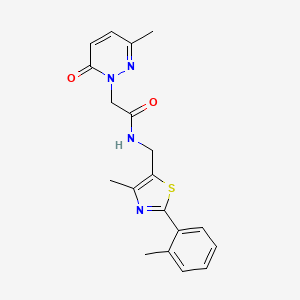
![2-{1-[(1E)-2-(4-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indol-3-yl}acetic acid](/img/structure/B2652588.png)
![methyl 2-{[6-(3-fluorobenzenesulfonamido)-2-phenylquinolin-4-yl]oxy}acetate](/img/structure/B2652589.png)
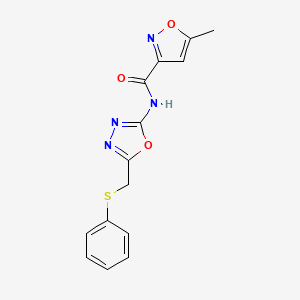
![N-(4-fluorooxolan-3-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2652595.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2652599.png)

![(1S,2R,3R,6S,7R)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2652601.png)
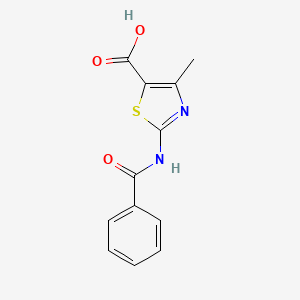

![3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2652607.png)
